molecular formula C8H8BrN3 B13020864 (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine

Cat. No.: B13020864
M. Wt: 226.07 g/mol
InChI Key: MOIGQCDHYUXXMG-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine (CAS 1500662-77-0) is a brominated pyrrolopyridine derivative with the molecular formula C 8 H 8 BrN 3 and a molecular weight of 226.07 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research. The bromine atom at the 5-position makes it a valuable substrate for cross-coupling reactions, such as Suzuki reactions, allowing for the introduction of diverse aromatic and heteroaromatic groups to explore structure-activity relationships . Pyrrolopyridine scaffolds, like the 7-azaindole structure, are of significant interest in medicinal chemistry due to their ability to mimic purine bases, enabling them to interact with the binding sites of various kinases . This compound is a key building block in the discovery and development of novel therapeutics, particularly as inhibitors of kinases like Tyrosine Kinase 2 (TYK2) for the treatment of inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease . The primary amino group on the pyrrole ring provides a handle for further functionalization, often used to create amide linkages or other derivatives to optimize drug-like properties . For research and further manufacturing use only. Not for human or veterinary use.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-8-2-5-1-6(3-10)12-7(5)4-11-8/h1-2,4,12H,3,10H2

InChI Key

MOIGQCDHYUXXMG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CN=C1Br)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-c]pyridine Core

  • The pyrrolo[2,3-c]pyridine scaffold is typically constructed via cyclization reactions starting from substituted pyridine derivatives or azaindole precursors. For example, 5-bromo-7-azaindole derivatives are commonly used as starting materials for related compounds, synthesized through oxidation and bromination steps.

Bromination at the 5-Position

  • Selective bromination is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. The reaction time varies from 10 minutes to several hours depending on the reagent and conditions.

  • For example, bromination of pyrrolo[2,3-b]pyridine derivatives with bromine in chloroform at 0 °C to room temperature for 10–60 minutes yields the 5-bromo-substituted intermediate.

Introduction of the Methanamine Group

  • The methanamine group at the 2-position is introduced typically via nucleophilic substitution or reductive amination strategies.

  • One approach involves the reduction of a nitrile or imine intermediate to the corresponding amine using reducing agents such as tin powder in acidic ethanol or catalytic hydrogenation.

  • Another method includes the reaction of a halogenated intermediate with ammonia or amine nucleophiles under reflux conditions in polar solvents like ethanol or dimethylformamide (DMF).

  • For instance, 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be reduced with tin powder and hydrochloric acid in ethanol at 40 °C for 2 hours, followed by treatment with copper(II) bromide to yield the 5-bromo-7-azaindole intermediate, which can be further functionalized to introduce the methanamine group.

Purification and Characterization

  • The crude product is purified by recrystallization from solvent mixtures such as chloroform/hexane or by column chromatography using silica gel with methanol/dichloromethane eluents.

  • Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic aromatic proton signals and methylene protons attached to the amine group. High-resolution mass spectrometry (HRMS) and melting point determination are also standard characterization techniques.

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Reduction of pyrrolopyridinone Sn powder, HCl in ethanol 40 °C 2 h 77.6 Generates 5-bromo-7-azaindole intermediate
2 Bromination Br2 or NBS in chloroform/dichloromethane/THF 0 °C to RT 10 min to 16 h Variable Selective bromination at 5-position
3 Amination Ammonia or methylamine in ethanol or DMF Reflux or 40 °C 2–16 h Up to 98 Introduction of methanamine group
4 Purification Recrystallization or column chromatography Ambient Silica gel chromatography with MeOH/DCM
  • The use of tin powder and hydrochloric acid in ethanol provides an efficient reduction method for converting pyrrolopyridinone intermediates to the corresponding amines with good yields (~77.6%).

  • Bromination with NBS in the presence of a base such as triethylamine in dichloromethane at room temperature offers mild conditions and good selectivity for the 5-position bromination.

  • The methanamine group introduction benefits from polar solvents and controlled temperature to maximize yield and minimize side reactions. Optimized conditions can achieve yields up to 98%.

  • Catalytic systems such as palladium complexes are employed in related Suzuki coupling reactions for arylation of azaindole derivatives, which may be adapted for functionalization steps in the synthesis of related compounds.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors

One of the most significant applications of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and survival pathways, making them important targets in cancer therapy. Studies have shown that this compound can effectively modulate signaling pathways associated with cancer cell growth and differentiation, suggesting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. For instance, research published in reputable journals has demonstrated its efficacy in inhibiting FGFRs in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Additionally, exploratory studies have investigated its use in other therapeutic areas such as neurodegenerative diseases and metabolic disorders due to its ability to modulate specific signaling pathways.

Mechanism of Action

The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This results in the induction of apoptosis and inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents Pyrrolo Position Key Differences Reference
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine C8H8BrN3 Br at C5, CH2NH2 at C2 [2,3-c] Reference compound -
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine C10H12BrN3 Br at C5, CH2N(CH3)2 at C3 [2,3-b] Dimethylamine substituent; [2,3-b] ring
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine C8H9ClN3 Cl at C5, CH2CH2NH2 at C3 [2,3-c] Chlorine substitution; ethylamine chain
(5-Bromopyridin-2-yl)methanamine C6H7BrN2 Br at C5, CH2NH2 at C2 Pyridine (no fused pyrrole) Simpler pyridine scaffold
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-ethanamine C9H10BrN3 Br at C5, CH2CH2NH2 at C3 [2,3-b] Ethylamine chain; [2,3-b] ring
Key Observations:

Substituent Position: The pyrrolo[2,3-c]pyridine core in the target compound differs from the pyrrolo[2,3-b]pyridine isomers (e.g., ).

Halogen Substitution :

  • Bromine at C5 (target compound) vs. chlorine in analogs (e.g., ) affects molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and lipophilicity. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding.

Amine Functionalization :

  • The methanamine group at C2 (target) contrasts with longer chains (e.g., ethylamine in ) or substituted amines (e.g., dimethylamine in ). Shorter chains may reduce steric hindrance, while tertiary amines (e.g., N,N-dimethyl) could alter solubility and metabolic stability.

Physicochemical Properties

Property Target Compound 5-Bromo-pyridine Derivative Chloro-pyrrolo-pyridine
Molecular Weight 241.08 g/mol 187.04 g/mol 186.63 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.5 ~1.8
Solubility Moderate (amine enhances H2O solubility) Low (simple pyridine) Moderate

Biological Activity

(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is a heterocyclic compound notable for its unique structural features and potential biological activities. With a molecular formula of C8H8BrN3 and a molecular weight of approximately 226.07 g/mol, this compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly fibroblast growth factor receptors (FGFRs) .

Structural Characteristics

The compound features a pyrrolo[2,3-c]pyridine core structure, characterized by:

  • A bromine atom at the 5-position.
  • A methanamine group at the 2-position.

These structural elements enhance its reactivity and biological activity, making it a candidate for further pharmacological exploration .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine effectively inhibits FGFRs, which are crucial in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer treatment, particularly for malignancies where FGFR signaling is dysregulated .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • Inhibitory effects on FGFRs were confirmed through in vitro assays demonstrating significant reductions in cell proliferation in cancer cell lines.
    • The compound exhibited IC50 values indicating potent activity against specific cancer types, although precise values may vary depending on the experimental setup .
  • Structure-Activity Relationship (SAR) Analysis :
    • SAR studies have identified key modifications that enhance biological activity. For example, variations in the substituents on the pyridine ring can significantly impact the binding affinity to FGFRs and other molecular targets .
    • Compounds with electron-donating groups showed increased inhibitory activity, suggesting that the electronic properties of substituents are critical for enhancing biological efficacy .

Comparative Analysis with Related Compounds

A comparison of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrrolo[2,3-b]pyridineSimilar pyrrolo structure but different substitutionLacks hydroxymethyl group
5-Bromo-7-azaindoleContains nitrogen heterocycles similar to pyrrolosDifferent core structure
1H-pyrrolo[2,3-c]pyridine derivativesVariants of the pyrrolo frameworkMay lack bromination or methanamine functionality

The unique brominated structure of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine allows for further functionalization to enhance its biological activity or modify physicochemical properties .

Potential Applications

Due to its biological activity and structural characteristics, (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine holds promise for:

  • Cancer Therapeutics : Targeting FGFRs in tumors.
  • Drug Development : Serving as a scaffold for synthesizing new bioactive compounds.

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